molecular formula C12H14N2OS B8371394 1-Ethyl-3-(2-tolyl)-2-thioxo-imidazolidin-4-one

1-Ethyl-3-(2-tolyl)-2-thioxo-imidazolidin-4-one

Cat. No. B8371394
M. Wt: 234.32 g/mol
InChI Key: RVNFWEHUVLBXEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-3-(2-tolyl)-2-thioxo-imidazolidin-4-one is a useful research compound. Its molecular formula is C12H14N2OS and its molecular weight is 234.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Ethyl-3-(2-tolyl)-2-thioxo-imidazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-3-(2-tolyl)-2-thioxo-imidazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-Ethyl-3-(2-tolyl)-2-thioxo-imidazolidin-4-one

Molecular Formula

C12H14N2OS

Molecular Weight

234.32 g/mol

IUPAC Name

1-ethyl-3-(2-methylphenyl)-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C12H14N2OS/c1-3-13-8-11(15)14(12(13)16)10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3

InChI Key

RVNFWEHUVLBXEY-UHFFFAOYSA-N

Canonical SMILES

CCN1CC(=O)N(C1=S)C2=CC=CC=C2C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The tide compound was prepared by the procedure described in Example 7 using 9.2 g of N-ethyl glycine, 7.4 g of 2-tolyl-isothiocyanate, 10.1 g of triethylamine, and 150 mL of methylene chloride. Purification was achieved through crystallization from ethanol. Title compound (3.6 g) was obtained as a creamy solid, m.p. 105°-108° C. Anal. Calcd. for. C12H14N2O S: C, 61.51; H, 6.02; N, 11.93. Found: C, 61.22; H, 5.96; N, 11.89. Mass spectrum (EI, M.+) m/z 234.
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step Two
Quantity
10.1 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

The title compound was prepared by the procedure described in Example 28 using 17.7 g of 2-ethyl-6-methylphenyl-isothiocyanate, 18.4 g of N-ethyl glycine, 20.2 g of triethyl amine, and 300 mL of chloroform. The residue was further purified by flash chromatography on silica gel (20% ethyl acetate in hexane).The title compound was obtained (8.6 g) as a light peach solid, m.p. 82°-84° C. Anal. Calcd. for. C14H18N2O S: C, 64.09; H, 6.92; N, 10.68. Found: C, 64.27; H, 7.04; N, 10.60. Mass spectrum (EI, M.+) m/z 262.
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
18.4 g
Type
reactant
Reaction Step Two
Quantity
20.2 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.